

# Solubility and stability of N-Formyl-2-aminophenol in common lab solvents.

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## Compound of Interest

Compound Name: *N-Formyl-2-aminophenol*

Cat. No.: *B1347554*

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An In-Depth Technical Guide to the Solubility and Stability of **N-Formyl-2-aminophenol** in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the solubility and stability of **N-Formyl-2-aminophenol**, a compound of interest in pharmaceutical research and development. Due to the limited availability of extensive public data, this document focuses on providing established methodologies for determining these critical parameters, alongside available data and theoretical considerations. This guide is intended to equip researchers with the necessary information to conduct their own assessments of **N-Formyl-2-aminophenol**'s properties in various common laboratory solvents.

## Introduction

**N-Formyl-2-aminophenol** (also known as 2'-Hydroxyformanilide) is a chemical compound with potential applications in various fields, including as a building block in the synthesis of bioactive molecules. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for its effective use in research and development, particularly in areas such as reaction chemistry, formulation development, and analytical method development. This guide outlines the known solubility and stability characteristics of **N-Formyl-2-aminophenol** and provides detailed experimental protocols for their determination.

## Physicochemical Properties

- IUPAC Name: N-(2-hydroxyphenyl)formamide
- Molecular Formula: C<sub>7</sub>H<sub>7</sub>NO<sub>2</sub>
- Molecular Weight: 137.14 g/mol
- Appearance: Solid powder[1]
- Storage of Solid: Stable for at least four years when stored at -20°C[2]

## Solubility Profile

The solubility of a compound is a critical parameter that influences its handling, reactivity, and bioavailability. The "like dissolves like" principle is a useful guideline, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.

**N-Formyl-2-aminophenol** possesses both hydrogen bond donor (hydroxyl and amide N-H) and acceptor (carbonyl and hydroxyl oxygen) sites, suggesting a preference for polar solvents.

## Quantitative Solubility Data

Quantitative solubility data for **N-Formyl-2-aminophenol** is limited in publicly available literature. The following table summarizes the known solubility values.

Solvent	Chemical Formula	Type	Solubility (approx.)	Citation
Dimethylformamide (DMF)	C <sub>3</sub> H <sub>7</sub> NO	Polar Aprotic	~ 1 mg/mL	[2]
Dimethyl sulfoxide (DMSO)	C <sub>2</sub> H <sub>6</sub> OS	Polar Aprotic	~ 1 mg/mL	[2]
Phosphate-Buffered Saline (PBS), pH 7.2	-	Aqueous Buffer	~ 0.16 mg/mL	[2]

## Predicted Solubility in Other Common Lab Solvents

Based on the structure of **N-Formyl-2-aminophenol**, its solubility in other common laboratory solvents can be predicted qualitatively:

- **High Solubility Expected:** In polar protic solvents like methanol and ethanol, due to the potential for hydrogen bonding with the hydroxyl and amide groups.
- **Moderate Solubility Expected:** In other polar aprotic solvents such as acetone and acetonitrile.
- **Low Solubility Expected:** In non-polar solvents like hexane and toluene, due to the significant difference in polarity.

## Stability Profile

The stability of **N-Formyl-2-aminophenol** in solution is a critical factor for its storage and use in experimental settings. Degradation can lead to the formation of impurities that may affect experimental outcomes.

## Known Stability Information

- **Aqueous Solutions:** It is recommended that aqueous solutions of **N-Formyl-2-aminophenol** not be stored for more than one day, suggesting potential hydrolytic instability.<sup>[2]</sup>
- **Solid State:** The compound is stable for at least four years when stored as a solid at -20°C.<sup>[2]</sup>

## Potential Degradation Pathways

The primary anticipated degradation pathway for **N-Formyl-2-aminophenol** in solution is the hydrolysis of the formamide linkage, particularly under acidic or basic conditions, to yield 2-aminophenol and formic acid. 2-aminophenol itself is susceptible to oxidation, which can lead to the formation of colored products.<sup>[3]</sup>

## Suggested Stability Study Conditions

For a comprehensive stability assessment, it is recommended to perform studies under various conditions as outlined by ICH guidelines for pharmaceutical products.[4][5][6][7]

Condition	Temperature	Relative Humidity	Duration
Accelerated	40°C ± 2°C	75% RH ± 5% RH	6 months
Intermediate	30°C ± 2°C	65% RH ± 5% RH	12 months
Long-term (Real-time)	25°C ± 2°C	60% RH ± 5% RH	12 months or longer

## Experimental Protocols

### Protocol for Determining Thermodynamic Solubility (Saturation Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[8][9][10]

- Preparation: Add an excess amount of solid **N-Formyl-2-aminophenol** to a known volume of the selected solvent in a sealed vial or flask. The excess solid should be visually apparent.
- Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).[9]
- Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation followed by filtration through a 0.45 µm filter.
- Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent.
- Analysis: Determine the concentration of **N-Formyl-2-aminophenol** in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
- Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

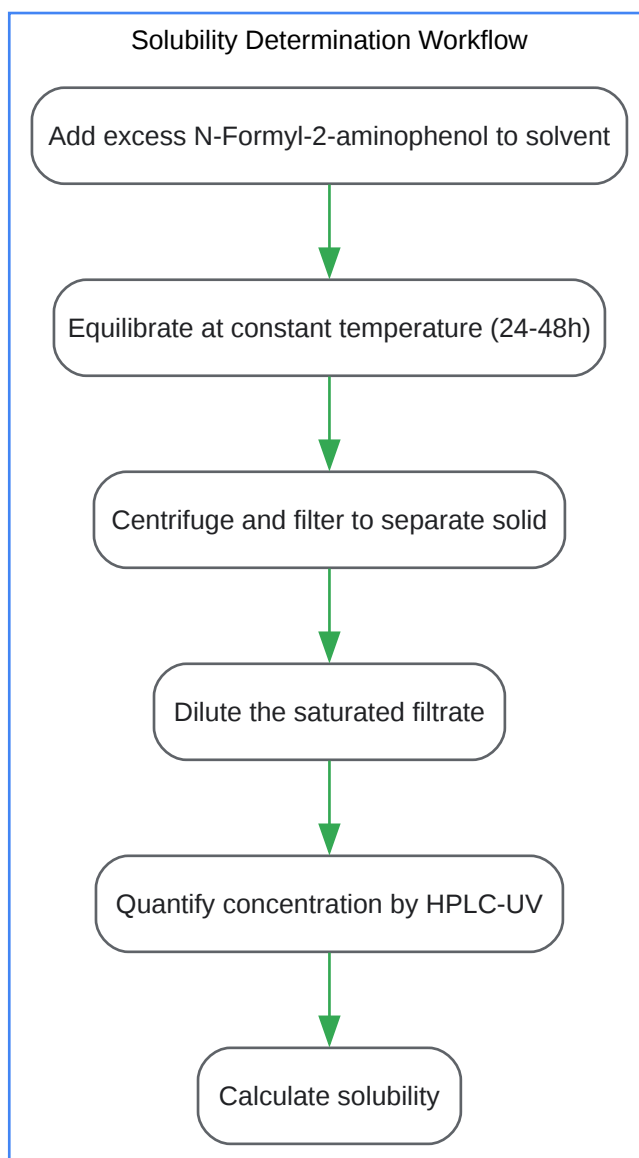
## Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease of the parent compound and the increase of degradation products over time.

- **Forced Degradation Studies:** To develop and validate a stability-indicating method, subject solutions of **N-Formyl-2-aminophenol** to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).[\[11\]](#)
  - Acidic: 0.1 M HCl at 60°C for 24 hours.
  - Basic: 0.1 M NaOH at 60°C for 24 hours.
  - Oxidative: 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.
  - Thermal: 60°C for 48 hours.
- **Chromatographic System Development:**
  - Column: A C18 reversed-phase column is a good starting point.
  - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent peak from any degradation products.[\[5\]](#)
  - Detection: A photodiode array (PDA) detector is useful for assessing peak purity.[\[5\]](#)
- **Method Validation:** Validate the developed HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

## Visualizations

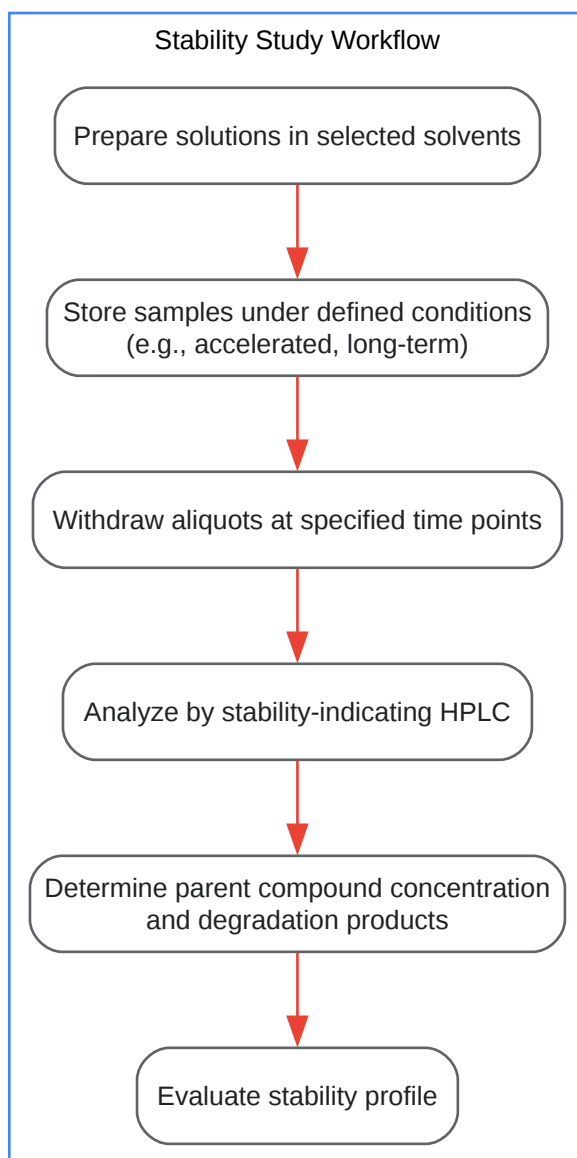
## Experimental Workflow for Solubility Determination



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Caption: Workflow for the saturation shake-flask solubility determination.

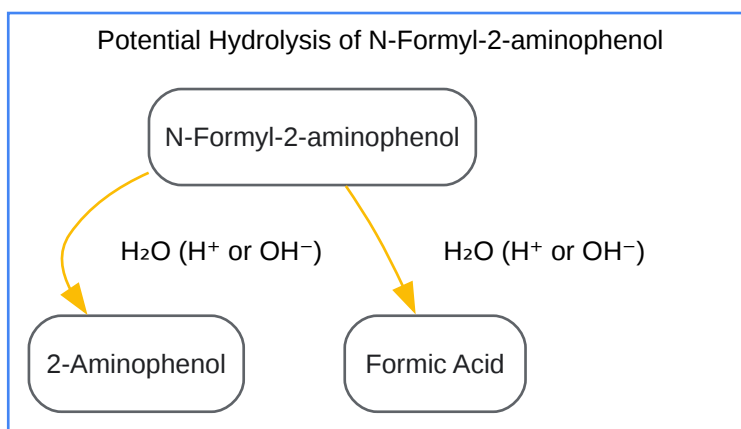
## General Workflow for a Stability Study



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Caption: General workflow for conducting a stability study of **N-Formyl-2-aminophenol**.

## Potential Hydrolytic Degradation Pathway



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Caption: Postulated hydrolytic degradation of **N-Formyl-2-aminophenol**.

## Conclusion

While comprehensive quantitative data on the solubility and stability of **N-Formyl-2-aminophenol** in a wide array of common laboratory solvents is not readily available in the public domain, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to determine these crucial parameters. The provided data indicates solubility in polar aprotic solvents and limited stability in aqueous solutions. The experimental workflows and potential degradation pathway outlined herein serve as a robust starting point for any scientist or drug development professional working with this compound. It is strongly recommended that researchers perform their own solubility and stability assessments tailored to their specific experimental conditions and solvent systems.

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## References

- 1. medkoo.com [medkoo.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. web.vscht.cz [web.vscht.cz]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. scielo.br [scielo.br]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. turkjps.org [turkjps.org]
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